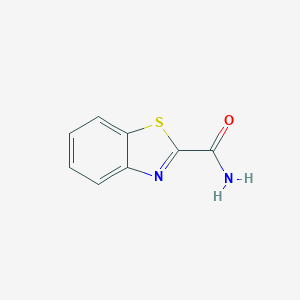

2-Benzothiazolecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASTVLDAJIXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348577 |

Source

|

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29198-43-4 |

Source

|

| Record name | 2-benzothiazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Benzothiazolecarboxamide: Core Properties and Applications

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged structure," a core molecular framework that consistently imparts significant biological activity to a diverse range of compounds.[1][2] At the heart of this chemical family lies 2-Benzothiazolecarboxamide (CAS No. 29198-43-4), a molecule of profound interest to researchers in drug development.[3] This guide provides an in-depth exploration of the fundamental properties, synthesis, and characterization of this compound, offering field-proven insights for scientists and professionals.

The structure, a fusion of a benzene and a thiazole ring with a carboxamide group at the 2-position, bestows upon it a unique electronic and steric profile. This configuration is crucial for its interaction with biological targets, making it a cornerstone for the synthesis of novel therapeutic agents.[3] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] Understanding the basic properties of the parent compound is therefore a critical first step in the rational design of more potent and selective derivatives.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. The core properties of this compound are summarized below.

Chemical Structure

The molecular architecture of this compound is foundational to its chemical behavior and biological interactions.

Sources

An In-Depth Technical Guide to 2-Benzothiazolecarboxamide: Synthesis, Characterization, and Therapeutic Context

Abstract: The benzothiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth examination of a specific derivative, 2-Benzothiazolecarboxamide. We will detail its core molecular structure and nomenclature, present a robust, field-proven two-step synthetic pathway, and outline the analytical methodologies required for its comprehensive characterization. Furthermore, this guide contextualizes the therapeutic potential of this compound by exploring the well-established biological significance of the benzothiazole scaffold and the functional role of the carboxamide moiety in drug design. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this promising heterocyclic compound.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The fusion of a benzene ring with a thiazole ring creates the benzothiazole bicyclic system, a planar and aromatic scaffold with unique electronic properties that make it an exceptional pharmacophore.[1][2] Its ability to serve as a versatile template for molecular design has led to its incorporation into numerous clinically approved and investigational drugs.[1] Notable examples include Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), and Quizartinib, an agent for acute myeloid leukemia (AML), which highlight the scaffold's therapeutic versatility.[1] The structural rigidity of the benzothiazole core, combined with its capacity for diverse substitutions, allows for precise orientation of functional groups to engage with a multitude of biological targets, including enzymes and receptors.[3] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[4][5]

Core Molecular Profile of this compound

2.1 Chemical Structure

The chemical structure of this compound consists of a benzothiazole ring system with a primary carboxamide group (-CONH₂) substituted at the C2 position.

2.2 IUPAC Name and Chemical Identifiers

The systematic and unambiguous identification of a chemical entity is critical for research and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1,3-benzothiazole-2-carboxamide | ChemSynthesis |

| CAS Number | 29198-43-4 | [6] |

| Molecular Formula | C₈H₆N₂OS | [6] |

| Molecular Weight | 178.22 g/mol | [6] |

| InChIKey | LYASTVLDAJIXBL-UHFFFAOYSA-N | ChemSynthesis |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved via a two-step process. This strategy involves the initial synthesis of a stable intermediate, 2-cyanobenzothiazole, followed by its selective hydrolysis to the target primary amide. This approach is advantageous as it utilizes well-established and high-yielding reactions, starting from readily available precursors.

Diagram 1: Overall Synthetic Pathway

Caption: Two-step synthesis of this compound.

3.1 Rationale for the Synthetic Strategy

The nitrile group (-C≡N) is an excellent synthetic precursor to the primary amide. Its controlled hydrolysis provides a direct and clean route to the carboxamide functionality. The synthesis of the 2-cyanobenzothiazole intermediate itself is well-documented, with modern methods favoring a palladium-catalyzed intramolecular C-S bond formation, which offers high regioselectivity and good yields.[7][8]

3.2 Experimental Protocol: Step 1 - Synthesis of 2-Cyanobenzothiazole

This protocol is adapted from established palladium-catalyzed C-H functionalization and intramolecular cyclization methods.[7][8][9]

-

Reagent Preparation: To a solution of N-arylcyanothioformamide (0.5 mmol) in an anhydrous 1:1 mixture of DMF/DMSO (20 mL), add Palladium(II) chloride (PdCl₂, 20 mol%), Copper(I) iodide (CuI, 50 mol%), and Potassium iodide (KI, 2.0 equiv).

-

Reaction Execution: Stir the resulting mixture vigorously at 120 °C for 4 hours under an air atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x).

-

Purification: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 2-cyanobenzothiazole.

3.3 Experimental Protocol: Step 2 - Hydrolysis to this compound

The conversion of the nitrile to the primary amide is a classic acid-catalyzed hydrolysis.

-

Reaction Setup: Add 2-cyanobenzothiazole (1.0 equiv) to concentrated sulfuric acid at 0 °C (ice bath).

-

Reaction Execution: Allow the mixture to stir and slowly warm to room temperature. The reaction is typically complete within a few hours. The progress can be monitored by TLC until the starting material is consumed.

-

Causality Insight: Concentrated acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid or added cautiously). This initiates the hydrolysis cascade, which can be stopped at the primary amide stage under controlled conditions before further hydrolysis to the carboxylic acid occurs.[9]

-

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product, this compound, will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then dry it under a vacuum to obtain the final product. Recrystallization can be performed if higher purity is required.

Structural Elucidation and Characterization

Confirming the identity, structure, and purity of the synthesized this compound is a critical, self-validating step. A multi-technique analytical approach is required, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Diagram 2: Analytical Workflow for Structural Confirmation

Caption: Workflow for the analytical characterization of the final product.

4.1 Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for this compound based on its functional groups and data from analogous structures.[11][12]

| Technique | Expected Signal / Peak | Rationale / Assignment |

| ¹H NMR | δ 7.5-8.5 ppm (multiplets, 4H) | Protons on the fused benzene ring. |

| δ 7.8-8.2 ppm (broad singlet, 2H) | Protons of the primary amide (-NH₂). Exchangeable with D₂O. | |

| ¹³C NMR | δ 115-140 ppm (multiple signals) | Carbons of the benzene ring. |

| δ ~150-165 ppm (quaternary C's) | Carbons of the thiazole ring fused to benzene. | |

| δ ~165-170 ppm | Carbonyl carbon (C=O) of the amide group. | |

| IR Spectroscopy | 3100-3400 cm⁻¹ (two bands, medium) | N-H stretching of the primary amide.[12] |

| ~3050 cm⁻¹ (weak) | Aromatic C-H stretching. | |

| 1650-1690 cm⁻¹ (strong) | C=O stretching (Amide I band).[12] | |

| ~1600 cm⁻¹ (medium) | N-H bending of the amide group. | |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 179.02 | Molecular ion peak corresponding to the exact mass of C₈H₆N₂OS. |

4.2 General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[11] DMSO-d₆ is often preferred for amides to clearly observe the N-H protons.

-

IR: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.[13]

-

MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) high-resolution mass spectrometry (HRMS).

-

-

Data Acquisition: Acquire spectra using standard instrument parameters. For NMR, this includes ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for full structural assignment. For MS, acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Process and analyze the acquired spectra. Compare the observed signals with the predicted values in Table 2 to confirm the successful synthesis and purity of this compound.

Relevance in Drug Discovery and Development

The therapeutic potential of this compound is inferred from the extensive body of research on its core scaffold and the strategic inclusion of the carboxamide functional group.

-

A Scaffold for Diverse Biological Activity: The benzothiazole nucleus is a key component in compounds targeting a wide range of diseases. It is found in agents developed as inhibitors of dihydrofolate reductase (DHFR) for antibacterial applications, DNA gyrase inhibitors, and modulators of various protein kinases in cancer therapy.[3][14] This inherent bioactivity makes any new derivative a candidate for screening against these and other targets.

-

The Role of the Carboxamide Moiety: The primary carboxamide group is a critical pharmacophoric feature in many approved drugs. It is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual capability allows it to form strong, directional interactions within the binding pockets of target proteins, significantly contributing to binding affinity and selectivity.

-

Potential Therapeutic Applications: Given the established anticancer and antimicrobial activities of many 2-substituted benzothiazoles, this compound represents a logical candidate for evaluation in these therapeutic areas.[15][16] Its structure could be used as a starting point for library synthesis, where modifications to the benzene ring or the amide nitrogen could be explored to optimize potency and drug-like properties.[17]

Conclusion

This compound is a heterocyclic compound of significant interest, built upon a scaffold with proven therapeutic relevance. This guide has provided a comprehensive technical overview, including its molecular structure, a reliable and detailed two-step synthetic protocol, and the necessary analytical workflows for its characterization. The synthesis, proceeding through a stable 2-cyanobenzothiazole intermediate, is robust and scalable. The established importance of the benzothiazole core, coupled with the key drug-like features of the carboxamide group, positions this compound as a valuable building block and a promising candidate for further investigation in drug discovery and development programs.

References

-

Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Online]. Available: [Link][7]

-

Cindrić, M., et al. (n.d.). Synthesis of 2-benzimidazole/2-benzothiazole carboxamides as hydrochloride salts. ResearchGate. [Online]. Available: [Link][15]

-

Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. [Online]. Available: [Link][8]

-

(2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Online]. Available: [Link][18]

-

Besson, T., et al. (n.d.). Suggested mechanism for synthesis of 2-cyanobenzothiazoles (4) from N-arylcyanothioformamides (3). ResearchGate. [Online]. Available: [Link][10]

-

Miller, A. K., et al. (2016). Economical and Scalable Synthesis of 6-amino-2-cyanobenzothiazole. Organic Process Research & Development, 20(11), 1996-2001. [Online]. Available: [Link][19]

-

Besson, T., et al. (n.d.). Synthesis of 2-cyanated benzothiazoles from... ResearchGate. [Online]. Available: [Link][20]

-

Al-Ostath, A., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. International Journal of Molecular Sciences, 23(21), 13299. [Online]. Available: [Link][21]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Online]. Available: [Link][4]

-

Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(9), 3749-3753. [Online]. Available: [Link][13]

-

ChemSynthesis. (n.d.). 1,3-benzothiazole-2-carboxamide. ChemSynthesis. [Online]. Available: [Link][6]

-

Besson, T., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. [Online]. Available: [Link][9]

-

Sharma, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(5), 1134. [Online]. Available: [Link][1]

-

Kurt, H., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Online]. Available: [Link][16]

-

Tan, S. C., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents, 31(8), 685-700. [Online]. Available: [Link][5]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Scientific Reports. [Online]. Available: [Link][14]

-

Sedej, A., et al. (2021). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Medicinal Chemistry, 28(25), 5122-5145. [Online]. Available: [Link][3]

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman. [Online]. Available: [Link][12]

-

Al-Hussain, S. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Online]. Available: [Link][17]

-

Wikipedia. (n.d.). Benzothiazole. Wikipedia. [Online]. Available: [Link][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rose-hulman.edu [rose-hulman.edu]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgsyn.org [orgsyn.org]

- 19. Economical and Scalable Synthesis of 6-amino-2-cyanobenzothiazole | Technology Networks [technologynetworks.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Strategic Synthesis of 2-Benzothiazolecarboxamide from 2-Aminothiophenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Benzothiazolecarboxamide is a pivotal scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of its synthesis, starting from the readily accessible precursor, 2-aminothiophenol. We will dissect the primary synthetic pathways, delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer a comparative analysis to inform strategic decisions in research and development. This document is intended for professionals in the chemical and pharmaceutical sciences, providing the expertise and practical insights necessary for the successful synthesis and characterization of this important heterocyclic compound.

Introduction and Strategic Overview

The benzothiazole nucleus is a "privileged scaffold" in drug discovery, renowned for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The 2-carboxamide derivative, in particular, serves as a crucial building block for creating extensive libraries of potential therapeutic agents.[4][5] The synthesis of this target molecule from 2-aminothiophenol is not a single-step transformation but a strategic sequence. The most logical and field-proven approach involves the initial formation of the benzothiazole ring from 2-aminothiophenol by introducing a C1 synthon at the C2 position, followed by the conversion of this C2-substituent into the final carboxamide group.

This guide will focus on two primary, reliable synthetic routes:

-

Route A: Synthesis via a 2-cyanobenzothiazole intermediate, followed by controlled hydrolysis.

-

Route B: Synthesis via a benzothiazole-2-carboxylic acid intermediate, followed by amidation.

The selection between these routes depends on factors such as reagent availability, scalability, and the desired purity profile of the final compound.

Caption: High-level overview of the two primary synthetic pathways from 2-aminothiophenol.

Safety and Handling of 2-Aminothiophenol

Before commencing any experimental work, it is critical to understand the hazards associated with the primary starting material, 2-aminothiophenol.

-

Hazards: 2-Aminothiophenol is a combustible, corrosive liquid that is toxic upon ingestion and causes severe skin and eye burns.[6] It is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6][7] The compound is also air-sensitive and possesses an extremely unpleasant stench.[6][8]

-

Handling Precautions:

-

All manipulations must be performed in a well-ventilated chemical fume hood.[7][9]

-

An inert atmosphere (e.g., nitrogen or argon) is recommended for both handling and storage to prevent oxidation.[7]

-

Appropriate Personal Protective Equipment (PPE) is mandatory: chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-resistant lab coat.[9]

-

An eyewash station and safety shower must be readily accessible.[7]

-

Synthesis of Key Intermediates

The initial and most crucial phase of the synthesis is the construction of a stable, C2-functionalized benzothiazole intermediate from 2-aminothiophenol.

Route A: Synthesis of 2-Cyanobenzothiazole

The introduction of a nitrile group at the C2 position creates a versatile intermediate that can be readily hydrolyzed to the desired carboxamide.[10] While various methods exist, one common approach involves the cyclization of N-arylcyanothioformamides, which can be derived from 2-aminothiophenol.[10][11]

Mechanism Insight: The formation of the benzothiazole ring proceeds via an intramolecular cyclization. The process is typically catalyzed and involves the nucleophilic attack of the thiol group onto an electrophilic carbon, followed by condensation and aromatization to yield the stable heterocyclic system. For the conversion of N-arylcyanothioformamides, a catalytic system involving palladium and copper can facilitate the C-H functionalization and intramolecular C-S bond formation.[10]

Caption: Generalized mechanism for benzothiazole ring formation.

Route B: Synthesis of Benzothiazole-2-carboxylic acid

This route involves creating the carboxylic acid derivative, which is then converted to the amide in a subsequent step. This method is often preferred for its robustness and the high purity of the intermediate. A highly effective method is the condensation of 2-aminothiophenol with α-oxocarboxylic acids, such as glyoxylic acid. Alternatively, condensation with various carboxylic acids can be achieved under microwave irradiation or using dehydrating catalysts like a mixture of methanesulfonic acid and silica gel.[12][13][14]

Protocol: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

This protocol is adapted from methodologies employing dehydrating agents to drive the condensation reaction.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq), the desired carboxylic acid (1.1 eq), and a dehydrating catalyst system such as methanesulfonic acid/silica gel.[13]

-

Reaction Conditions: Heat the mixture to 140 °C with vigorous stirring. The reaction time can vary from 2 to 12 hours, depending on the reactivity of the carboxylic acid.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted benzothiazole.

Conversion to this compound

The final step transforms the C2-functionalized intermediate into the target carboxamide. The choice of method depends on the intermediate synthesized in the previous stage.

From 2-Cyanobenzothiazole: Controlled Hydrolysis

The conversion of a nitrile to a primary amide is a classic transformation that requires careful control to prevent over-hydrolysis to the carboxylic acid.

Mechanism Insight: The reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Under basic conditions, hydroxide directly attacks the nitrile carbon. In both cases, a tautomerization of the initial adduct leads to the amide. The use of hydrogen peroxide in a basic medium is often effective as it forms the hydroperoxide anion (HOO⁻), a potent nucleophile that facilitates the conversion.

Experimental Protocol: Hydrolysis of 2-Cyanobenzothiazole

-

Reaction Setup: Dissolve 2-cyanobenzothiazole (1.0 eq) in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Cool the solution in an ice bath. Add aqueous sodium hydroxide (e.g., 2M solution) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be carefully maintained below 10 °C.

-

Reaction and Monitoring: Allow the reaction to stir at a low temperature for several hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench it by pouring it into cold water. The solid product, this compound, will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual base, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

From Benzothiazole-2-carboxylic acid: Amidation

This is a highly reliable method that involves activating the carboxylic acid to make it more reactive towards an amine source.

Mechanism Insight: Carboxylic acids are generally unreactive towards nucleophiles. They must first be converted into a better electrophile. This is achieved by using a coupling agent or by converting it to an acyl chloride. The activated species then readily reacts with ammonia in a nucleophilic acyl substitution reaction to form the stable amide bond.

Caption: General experimental workflow for the amidation of benzothiazole-2-carboxylic acid.

Experimental Protocol: Two-Step Amidation via Acyl Chloride

-

Activation: In a flask under an inert atmosphere, suspend benzothiazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise, along with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Solvent Removal: Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude benzothiazole-2-carbonyl chloride.

-

Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane) and cool it in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. Quench with water, and if a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent. Wash the organic layer, dry it over Na₂SO₄, and concentrate to yield the crude product. Purify by recrystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Route A (via 2-Cyanobenzothiazole) | Route B (via Benzothiazole-2-carboxylic acid) |

| Primary Intermediate | 2-Cyanobenzothiazole | Benzothiazole-2-carboxylic acid |

| Number of Steps | Typically 2 steps from 2-aminothiophenol. | Typically 2-3 steps from 2-aminothiophenol. |

| Key Reagents | Cyanating agents, H₂O₂, NaOH | α-Oxocarboxylic acids or other carboxylic acids, SOCl₂, NH₃, or coupling agents. |

| Typical Yields | Moderate to good; depends heavily on hydrolysis control. | Good to excellent; amidation is usually high-yielding. |

| Advantages | Potentially shorter route. Nitrile intermediate is stable. | Robust and reliable. High purity products. Versatile for creating N-substituted amides by using different amines. |

| Disadvantages | Hydrolysis requires careful control to avoid forming the carboxylic acid by-product. Cyanating agents can be highly toxic. | May involve an additional step (activation). Reagents like thionyl chloride are corrosive and moisture-sensitive. |

Characterization

The identity and purity of the final product, this compound, and its key intermediates must be confirmed using standard analytical techniques.

-

¹H NMR: Will show characteristic aromatic proton signals in the range of δ 7.5-8.5 ppm and two broad singlets for the -NH₂ protons.

-

¹³C NMR: Will show signals for the aromatic carbons of the benzothiazole ring system and a distinct signal for the carbonyl carbon (C=O) of the amide group, typically around 160-170 ppm.

-

Infrared (IR) Spectroscopy: Key absorptions include N-H stretching bands (two bands for a primary amide) around 3100-3400 cm⁻¹, and a strong C=O stretching band (Amide I band) around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed.

-

Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]

-

Li, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1675. [Link]

-

Shaikh, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

-

Serebryanaya, L. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. [Link]

-

Haz-Map. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

-

Li, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazole-2-carboxamidine derivatives. Retrieved from [Link]

-

Gzella, A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4993. [Link]

-

Perez-Molina, M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2530. [Link]

-

Li, S., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

-

Perez-Molina, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3173. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Retrieved from [Link]

-

Sarkar, S., et al. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry, 24(2). [Link]

-

ResearchGate. (n.d.). Synthesis of 2-cyanated benzothiazoles from.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Hassanzadeh, F., et al. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. [Link]

-

Fruit, C., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(23), 7356. [Link]

-

ResearchGate. (n.d.). Synthetic approaches toward benzoxazole- and benzothiazole-2-carboxamides. Retrieved from [Link]

- Al-Ostath, A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. International Journal of Pharmaceutical and Life Sciences.

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

-

ResearchGate. (n.d.). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of 2-aminothiophenols towards the synthesis of benzothiazoles using C-H insertion approach. Retrieved from [Link]

-

Mirjalili, B. F., et al. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research, 1(1), 53-58. [Link]

-

Urem, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389. [Link]

-

ResearchGate. (n.d.). Suggested mechanism for synthesis of 2-cyanobenzothiazoles (4) from N-arylcyanothioformamides (3). Retrieved from [Link]

-

Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities – Oriental Journal of Chemistry [orientjchem.org]

- 6. 2-Aminothiophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Benzothiazole Core: A Technical Guide to its Discovery, History, and Applications

Abstract

The benzothiazole scaffold, a bicyclic heteroaromatic system, has etched a significant mark in the annals of chemical sciences. From its serendipitous discovery in the late 19th century to its indispensable role in the rubber industry and its emergence as a privileged structure in modern medicinal chemistry, the journey of benzothiazole is a testament to the profound impact of fundamental organic chemistry on technological and therapeutic advancements. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and key applications of benzothiazole compounds. We will delve into the pioneering work of August Wilhelm von Hofmann, trace the development of benzothiazole-based vulcanization accelerators, and illuminate the mechanistic underpinnings of their diverse biological activities, with a particular focus on their roles as neuroprotective and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile heterocyclic motif.

I. The Genesis of a Scaffold: Discovery and Early Synthesis

The story of benzothiazole begins in the laboratory of the eminent German chemist, August Wilhelm von Hofmann. In 1879, while investigating the reactions of thiocarbanilide, Hofmann reported the synthesis of the first benzothiazole derivatives.[1] His work, documented in the Berichte der deutschen chemischen Gesellschaft, laid the foundational stone for the vast field of benzothiazole chemistry.

Hofmann's Pioneering Synthesis

Hofmann's initial synthesis involved the reaction of benzanilide with phosphorus pentasulfide, which yielded 2-phenylbenzothiazole. This reaction, a classic example of thionation followed by cyclization, demonstrated the feasibility of constructing the fused ring system.

Caption: Hofmann's original synthesis of 2-phenylbenzothiazole.

While Hofmann's work was groundbreaking, the parent benzothiazole was not isolated from natural sources until 1967, from the volatiles of American cranberries.[2] This discovery highlighted the presence of this heterocyclic core in the natural world, further fueling interest in its chemical and biological properties.

II. Industrial Revolution: Benzothiazoles as Vulcanization Accelerators

The early 20th century witnessed the burgeoning automobile industry and a soaring demand for durable rubber. The vulcanization process, discovered by Charles Goodyear, was crucial but slow. The search for chemical "accelerators" to expedite this process led to the doorstep of benzothiazole derivatives.

Initially, toxic and inefficient compounds like aniline were used.[3] However, around 1925, 2-mercaptobenzothiazole (MBT) emerged as a superior accelerator, revolutionizing the rubber industry.[3] MBT and its derivatives, such as sulfenamides, offered a desirable combination of delayed action (scorch safety) and rapid curing at vulcanization temperatures.

Mechanism of Benzothiazole-Accelerated Sulfur Vulcanization

The accelerating effect of benzothiazole derivatives in sulfur vulcanization is a complex process involving the formation of an active sulfurating agent. The generally accepted mechanism involves the following key steps:

-

Formation of a Zinc-Accelerator Complex: In the presence of activators like zinc oxide and stearic acid, 2-mercaptobenzothiazole (MBT) forms a zinc mercaptide complex.

-

Reaction with Sulfur: This zinc complex reacts with elemental sulfur (S₈) to form a polysulfidic accelerator complex.

-

Formation of the Active Sulfurating Agent: The polysulfidic complex is the active sulfurating agent, which can donate sulfur atoms to the rubber polymer chains.

-

Cross-linking: The sulfurating agent reacts with the polymer chains, forming polysulfidic cross-links and regenerating the accelerator complex, which can then participate in further reactions.

Caption: Simplified mechanism of sulfenamide-accelerated vulcanization.

This delayed-action mechanism, particularly with sulfenamide derivatives, is crucial in rubber processing, allowing for the safe mixing of components before the rapid cross-linking process is initiated by heat.[4][5][6]

III. The Benzothiazole Scaffold in Medicinal Chemistry: A Privileged Structure

The structural rigidity, lipophilicity, and diverse substitution possibilities of the benzothiazole ring have made it a "privileged scaffold" in medicinal chemistry. Its derivatives have been found to exhibit a wide spectrum of biological activities, leading to the development of several important drugs.

A. Neuroprotective Agents: The Case of Riluzole

Riluzole, a 2-aminobenzothiazole derivative, is a prominent example of a benzothiazole-containing drug used in the treatment of amyotrophic lateral sclerosis (ALS).[7] Its neuroprotective effects are attributed to its ability to inhibit glutamate release, inactivate voltage-dependent sodium channels, and enhance astrocytic glutamate uptake.

The synthesis of Riluzole typically involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent.[7][8][9][10]

Experimental Protocol: Synthesis of Riluzole [8]

-

To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Cool the reaction mixture to just above its freezing point.

-

Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the mixture with water and basify with sodium carbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from diethyl ether-petroleum ether to obtain 6-(trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole).

B. Dopamine Agonists: The Role of Pramipexole

Pramipexole is another clinically significant benzothiazole derivative that acts as a dopamine agonist, primarily at the D2 and D3 receptors.[6][11] It is used in the treatment of Parkinson's disease and restless legs syndrome. Its mechanism of action involves mimicking the effect of dopamine in the brain, thereby alleviating the motor symptoms associated with these conditions.

C. Anticancer Agents: A Promising Frontier

A significant area of research has focused on the development of benzothiazole derivatives as anticancer agents.[12][13][14][15][16] Notably, 2-(4-aminophenyl)benzothiazoles have shown potent and selective activity against various cancer cell lines, particularly breast cancer.[17][18]

The anticancer activity of 2-(4-aminophenyl)benzothiazoles is linked to their metabolic activation within cancer cells. The proposed mechanism involves the following steps:

-

Aryl Hydrocarbon Receptor (AhR) Binding: The benzothiazole derivative enters the cancer cell and binds to the cytosolic aryl hydrocarbon receptor (AhR).

-

Nuclear Translocation and CYP1A1 Induction: The ligand-AhR complex translocates to the nucleus and induces the expression of the cytochrome P450 1A1 (CYP1A1) enzyme.

-

Metabolic Activation: CYP1A1 metabolizes the benzothiazole derivative, leading to the formation of reactive electrophilic species.

-

DNA Adduct Formation and Damage: These reactive metabolites form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[13][15]

Caption: AhR-mediated mechanism of action of 2-(4-aminophenyl)benzothiazoles.

This mechanism highlights the selective nature of these compounds, as their anticancer activity is dependent on the expression and inducibility of CYP1A1 in sensitive cancer cells.

The synthesis of these anticancer agents often starts with the construction of the core 2-(4-aminophenyl)benzothiazole structure, which can then be further modified. A common method involves the condensation of 2-aminothiophenol with 4-aminobenzoic acid.[12]

Experimental Protocol: Synthesis of 2-(4-Aminophenyl)benzothiazole [12]

-

Combine 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid.

-

Heat the mixture using microwave irradiation.

-

Upon completion of the reaction, pour the mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-(4-aminophenyl)benzothiazole.

-

Further derivatization can be achieved through reactions such as acetylation of the amino group.

IV. Conclusion and Future Perspectives

From its humble beginnings in the 19th-century laboratory of A.W. Hofmann, the benzothiazole scaffold has evolved into a cornerstone of both industrial and medicinal chemistry. Its journey from a synthetic curiosity to a key component in everyday materials and life-saving drugs underscores the power of fundamental chemical research. The versatility of the benzothiazole core continues to inspire the design and synthesis of novel compounds with tailored properties. As our understanding of biological pathways deepens, we can anticipate the development of next-generation benzothiazole derivatives with enhanced efficacy and selectivity for a range of therapeutic targets, further solidifying the enduring legacy of this remarkable heterocyclic system.

V. References

-

Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. [Link]

-

Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry. [Link]

-

Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. PubMed. [Link]

-

2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. National Institutes of Health. [Link]

-

Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

-

Vulcanization acceleration mechanism and performance characterization. Taizhou Huangyan Donghai Chemical Co.,Ltd. [Link]

-

Accelerator | Synthetic Rubber, Vulcanization, Compounding. Britannica. [Link]

-

New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]

-

Sulfenamide Accelerators: Understanding Its Role. chembroad. [Link]

-

Process for the preparation of riluzole. Google Patents.

-

Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE. [Link]

-

Process for the preparation of riluzole. EPO Patent 2284161. [Link]

-

Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Link]

-

Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. PubMed. [Link]

-

Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling. National Institutes of Health. [Link]

-

A NOVEL SYNTHESIS OF BENZOTHIAZOLES. ResearchGate. [Link]

-

Mirapex®. accessdata.fda.gov. [Link]

-

What is the mechanism of Pramipexole Dihydrochloride?. Patsnap Synapse. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 3. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 5. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 6. welltchemicals.com [welltchemicals.com]

- 7. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]

- 8. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 9. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 10. Process for the preparation of riluzole - Patent 2284161 [data.epo.org]

- 11. Sulfur vulcanization - Wikipedia [en.wikipedia.org]

- 12. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. flore.unifi.it [flore.unifi.it]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of a Privileged Scaffold: A Technical Guide to 2-Benzothiazolecarboxamide Derivatives and Analogues in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly the 2-benzothiazolecarboxamides and their analogues, exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of this versatile class of compounds, delving into their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships. We will explore key therapeutic areas where these derivatives have shown significant promise, including oncology, infectious diseases, and inflammatory disorders. This guide is intended to be a valuable resource for researchers and drug development professionals, offering not only a thorough review of the current landscape but also detailed experimental protocols and mechanistic insights to facilitate further research and development in this exciting field.

The Benzothiazole Core: A Foundation for Diverse Biological Activity

The unique structural features of the benzothiazole ring system, comprising a benzene ring fused to a thiazole ring, confer upon it a distinct electronic and steric profile. This allows for a variety of intermolecular interactions with biological macromolecules, making it an ideal starting point for the design of targeted therapeutics. The 2-position of the benzothiazole ring is particularly amenable to substitution, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity. The carboxamide moiety at this position is a key feature that often contributes to the potent biological effects observed in this class of compounds.

The versatility of the benzothiazole scaffold is underscored by the wide array of biological activities attributed to its derivatives, including:

-

Anticancer: Many 2-benzothiazolecarboxamide derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.

-

Antimicrobial: This class of compounds has shown significant activity against various bacterial and fungal pathogens.

-

Anti-inflammatory: Certain derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

-

Antidiabetic: Preclinical studies have highlighted the potential of some 2-aminobenzothiazole derivatives in the management of diabetes.

-

Antiviral and Anthelmintic: The biological activity of benzothiazole derivatives extends to antiviral and anthelmintic applications.

This guide will now delve deeper into the synthetic strategies employed to create these valuable compounds, followed by a detailed exploration of their most significant therapeutic applications.

Synthetic Strategies: Building the Benzothiazole Scaffold and its Derivatives

The synthesis of this compound derivatives and their analogues can be achieved through various synthetic routes. The most common and versatile approach involves the condensation of 2-aminothiophenol with a variety of reagents, such as carboxylic acids, acyl chlorides, or aldehydes.

General Synthesis of the Benzothiazole Core

A fundamental method for constructing the benzothiazole ring system is the reaction of 2-aminothiophenol with a carboxylic acid or its derivative. This reaction typically proceeds via the formation of an intermediate 2-acylaminothiophenol, which then undergoes cyclization to form the benzothiazole ring.

Below is a generalized workflow for the synthesis of 2-substituted benzothiazoles:

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Detailed Experimental Protocol: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol provides a step-by-step method for the synthesis of a 2-arylbenzothiazole derivative, a common structural motif with significant biological activity.

Objective: To synthesize 2-(4-methoxyphenyl)benzothiazole.

Materials:

-

2-Aminothiophenol

-

4-Methoxybenzoic acid

-

Polyphosphoric acid (PPA)

-

Methanol

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminothiophenol (1.25 g, 10 mmol) and 4-methoxybenzoic acid (1.52 g, 10 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.

-

Heating and Reaction: Heat the reaction mixture to 140-150 °C with constant stirring for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate will form. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-(4-methoxyphenyl)benzothiazole.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity: A Multifaceted Approach

This compound derivatives have emerged as a significant class of anticancer agents, exhibiting activity against a wide range of cancer cell lines, including those of the breast, colon, lung, and pancreas. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes crucial for cancer cell survival and proliferation.

3.1.1. Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain 2-substituted benzothiazoles can trigger apoptosis in cancer cells, leading to a reduction in cell viability.

3.1.2. Modulation of Key Signaling Pathways

Recent research has shed light on the ability of benzothiazole derivatives to modulate critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to downregulate the activity of the Epidermal Growth Factor Receptor (EGFR) and interfere with downstream signaling cascades such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.

Caption: Inhibition of EGFR signaling pathways by this compound derivatives.

3.1.3. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 34.5 | |

| Derivative B | HeLa (Cervical) | 44.15 | |

| Derivative C | MG63 (Osteosarcoma) | 36.1 | |

| Derivative D | HT-29 (Colon) | 3.72 | |

| Derivative E | A549 (Lung) | 4.074 | |

| Derivative F | PANC-1 (Pancreatic) | 27 |

3.1.4. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability and the cytotoxic potential of compounds.

Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

This compound derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

-

Incubation: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The benzothiazole scaffold is also a key component of many compounds with potent antimicrobial activity. Derivatives have shown efficacy against a range of bacteria and fungi.

3.2.1. Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of a this compound derivative against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound derivative (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the this compound derivative in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only). Also, include wells with a known antibiotic as a positive control.

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring and the carboxamide moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural features that govern the anticancer activity of these compounds. For instance, the presence of hydrophobic groups at the R1 position of the benzothiazole ring has been shown to potentiate anticancer activity.

Caption: Key structure-activity relationships for this compound derivatives.

Clinical and Preclinical Landscape

The therapeutic potential of benzothiazole derivatives is not merely theoretical; several compounds have progressed into clinical trials, and some are already approved for clinical use. For example, Riluzole, a benzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS). Furthermore, Phortress, a prodrug of a 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been investigated as an experimental antitumor agent.

In the preclinical setting, 2-aminobenzothiazole derivatives are being explored for their potential as treatments for type 2 diabetes and its complications. These compounds have shown promise as dual agonists of PPAR-γ and inhibitors of aldose reductase, suggesting a multi-pronged approach to managing this complex disease.

Conclusion and Future Directions

The this compound scaffold and its analogues continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them highly attractive for further investigation. Future research in this area should focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and effective drugs.

-

Exploration of New Therapeutic Areas: While oncology and infectious diseases have been the primary focus, the potential of these derivatives in other areas, such as neurodegenerative and metabolic diseases, warrants further exploration.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and therapeutic efficacy of these compounds while minimizing potential side effects.

References

- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.

- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences (TJPS).

- Tapkir, A., Chitlange, S. S., & Bhole, R. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections.

- (2019).

- (2019). Benzothiazole derivatives as anticancer agents. PubMed Central.

- (2023).

- (2021). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents.

- (2019). Benzothiazole derivatives as anticancer agents.

- (2017).

- (2025).

- (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.

- (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.

- (2018).

- (2014). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences.

- (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.

- (2024). Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents.

- (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed.

- (2016).

- (2023).

- (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed.

The 2-Benzothiazolecarboxamide Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous compounds with significant therapeutic value.[1][2][3] When functionalized at the 2-position with a carboxamide group, this core structure gives rise to the 2-benzothiazolecarboxamide scaffold, a versatile pharmacophore demonstrating a remarkable breadth of biological activities. These activities span from potent anticancer and antimicrobial effects to promising neuroprotective and enzyme inhibitory properties.[4][5][6] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this scaffold. It is designed to serve as a technical resource for researchers, offering detailed experimental protocols and mechanistic insights to facilitate the development of novel therapeutics based on this potent chemical framework.

Introduction: The Architectural Significance of a Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide array of biologically active compounds. The benzothiazole nucleus is one such entity, valued for its rigid structure and diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[4] The functionalization at the C-2 position is a common strategy for modulating its pharmacological profile.[2] The introduction of a carboxamide linkage at this position (-C(O)NHR) creates the this compound scaffold, which allows for extensive structural diversification and interaction with a variety of biological targets. This guide focuses on the rich pharmacology of this specific scaffold, highlighting its potential in addressing significant global health challenges.

Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR): The anticancer potency of these compounds is highly dependent on the nature and position of substituents.

-

Substituents on the Benzothiazole Ring: Electron-withdrawing groups (e.g., -Cl, -F) or methoxy groups at the C-6 position can enhance anticancer activity. [7]* Amide Substituents: The group attached to the carboxamide nitrogen is critical. Aromatic or heteroaromatic rings are common. For example, 2-(4-aminophenyl)benzothiazole derivatives show excellent cytotoxicity. [8]The substitution pattern on this phenyl ring, such as the presence of methoxy groups, can be crucial for activity. [8]* Linker Modifications: The hydrazone bridge at the C-2 position has been shown to enhance antitumor activity. [7] Table 1: Selected Anticancer this compound Derivatives

Compound ID Substituents Target Cell Line IC₅₀ (µM) Reference Naphthalimide deriv. 67 2-arylaminobenzothiazole-arylpropenone HT-29 (Colon) 3.47 ± 0.2 [1] Naphthalimide deriv. 67 2-arylaminobenzothiazole-arylpropenone A549 (Lung) 3.89 ± 0.3 [1] Naphthalimide deriv. 67 2-arylaminobenzothiazole-arylpropenone MCF-7 (Breast) 5.08 ± 0.3 [1] Urea deriv. 56 Urea benzothiazole 60 Cancer Cell Lines 0.38 (Average GI₅₀) [1] | Hydrazone deriv. 38 | 6-chloro-2-hydrazone(3-fluorophenyl) | Capan-1 (Pancreatic) | 0.6 | [7]|

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal agents. The this compound scaffold has proven to be a valuable source of lead compounds in this area. [5][9] Mechanisms of Action:

-

Enzyme Inhibition: A key mechanism for antibacterial sulfonamide-containing benzothiazoles is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. [10]For antifungal activity, derivatives have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain, and CYP51 (sterol 14α-demethylase), which is vital for fungal cell membrane integrity. [11][12] Structure-Activity Relationship (SAR):

-

Antibacterial: The presence of a sulfonamide moiety can confer potent antibacterial activity, with some compounds showing activity comparable or superior to standard drugs like streptomycin and azithromycin. [5]The conversion of an amino group on the benzothiazole ring to its salt form can enhance activity. [5]* Antifungal: For SDH inhibitors, hydrophobic interactions between the compound and the enzyme are the main driving force. [11]For CYP51 inhibitors, the presence of an amide-imidazole scaffold combined with the benzothiazole core results in excellent activity against Candida albicans and Cryptococcus neoformans. [12] Table 2: Selected Antimicrobial this compound Derivatives

Compound ID Target Organism Activity Type MIC Value Reference Compound 149 E. faecalis Antibacterial 8 µg/mL [5] Compound 172 S. aureus Antibacterial 9 µg/mL [5] Compound 172 E. coli Antibacterial 8 µg/mL [5] Compound 14p C. albicans Antifungal 0.125-2 µg/mL [12] | Compound 14p | C. neoformans | Antifungal | 0.125-2 µg/mL | [12]|

Neuroprotective Activity

Neurodegenerative diseases like Parkinson's (PD) and Alzheimer's (AD) are characterized by progressive neuronal loss. The this compound scaffold has yielded potent inhibitors of monoamine oxidase B (MAO-B), an enzyme whose increased expression in the brain is linked to neurodegeneration. [6][13] Mechanism of Action: MAO-B is responsible for the oxidative deamination of neurotransmitters like dopamine. [6]This process generates harmful byproducts, including hydrogen peroxide (H₂O₂), which leads to oxidative stress, lipid peroxidation, and the formation of α-synuclein aggregates (Lewy bodies) implicated in PD. [6][13]By selectively inhibiting MAO-B, 6-hydroxybenzothiazole-2-carboxamide derivatives can reduce this oxidative burden and protect neurons. [6][13]Some compounds also show dual inhibitory potential against acetylcholinesterase (AChE), a key target in AD therapy. [14] Structure-Activity Relationship (SAR):

-

MAO-B Inhibition: The presence of a 6-hydroxy group on the benzothiazole ring is a key feature for potent and selective MAO-B inhibition. [6][13]Variation of the amide substituent is a powerful strategy for tuning potency, with cyclohexylamide and phenethylamide groups leading to compounds with IC₅₀ values in the low nanomolar range. [13] Table 3: Selected Neuroprotective this compound Derivatives

Compound ID Target Enzyme Activity Type IC₅₀ (nM) Reference Cyclohexylamide 40 MAO-B Inhibitor 11 [13] Phenethylamide 30 MAO-B Inhibitor 41 [13] Compound 4f AChE Inhibitor 23.4 ± 1.1 [14] | Compound 4f | MAO-B | Inhibitor | 40.3 ± 1.7 | [14]|

General Synthesis Strategies

The synthesis of this compound derivatives is typically achieved through multi-step procedures. A common and versatile approach involves the initial formation of the benzothiazole ring, followed by functionalization at the C-2 position to introduce the carboxamide moiety.

Caption: General workflow for the synthesis of 2-benzothiazolecarboxamides.

A representative synthetic route begins with the condensation of a 2-aminothiophenol with a carbonyl compound (like an aldehyde or acid) to form the 2-substituted benzothiazole core. [15]This can be followed by a series of reactions, for instance, converting a group at the C-2 position into a carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents to form the final carboxamide product.

Key Experimental Protocols

To validate the biological activity of newly synthesized compounds, standardized and reproducible assays are essential. The following protocols describe core methodologies for assessing the anticancer, antimicrobial, and neuroprotective properties of this compound derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of anticancer compounds. [4][16] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, PANC-1, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-